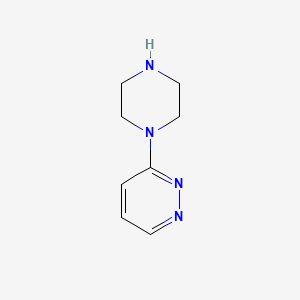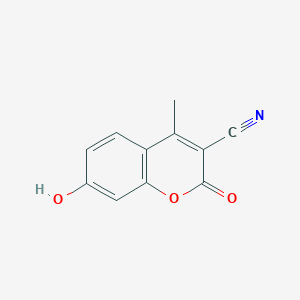
3-氰基-7-羟基-4-甲基香豆素
描述
3-Cyano-7-hydroxy-4-methylcoumarin (CHMC) is a compound with the molecular formula C11H7NO3 . It has been isolated from Curcuma longa isopropanol extract . This compound may be used as a reagent for the stereo-specific preparation of RP and SP-O-alkyl methylphosphonyl-CHMC esters .
Synthesis Analysis
The synthesis of 7-hydroxy-4-methylcoumarin, a similar compound, has been studied via the Pechmann reaction from resorcinol and ethyl acetoacetate on H-Beta zeolite . The reaction was proposed to be a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration . Another synthetic route involves the Knoevenagel condensation of o-hydroxyacetophenone with ethyl cyanoacetate catalyzed by calcined Mg-Al hydrotalcite .Molecular Structure Analysis
The molecular weight of 3-Cyano-7-hydroxy-4-methylcoumarin is 201.18 g/mol . The SMILES string representation of the molecule isCC1=C(C#N)C(=O)Oc2cc(O)ccc12 . The InChI representation is 1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3 . Chemical Reactions Analysis
The reaction to provide the 7-hydroxy-4-methylcoumarin was proposed to be a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration . The calculated activation energy was compared with the experimental measurement .Physical And Chemical Properties Analysis
The melting point of 3-Cyano-7-hydroxy-4-methylcoumarin is 300-304 °C . The compound is predicted to have a density of 1.43±0.1 g/cm3 . The pKa is predicted to be 7.14±0.20 .科学研究应用
Application 1: Polymer Blend Films
- Scientific Field : Material Science
- Summary of the Application : 3-Cyano-7-hydroxy-4-methylcoumarin (7H4MC) is used in the creation of polyvinyl alcohol/oxidized maize starch blend films .
- Methods of Application : The blend films are created by the solvent casting method. Different weight ratios of 7H4MC are mixed with polyvinyl alcohol and oxidized maize starch .
- Results or Outcomes : The blend films exhibit increased mechanical properties, smoother surface morphology, increased surface hydrophobicity, and improved biodegradability. They also show migration rates below the overall migration limit (OML) .
Application 2: Stereo-specific Preparation of Methylphosphonyl-CHMC Esters
- Scientific Field : Organic Chemistry
- Summary of the Application : 3-Cyano-7-hydroxy-4-methylcoumarin (CHMC) is used as a reagent for the stereo-specific preparation of RP- and SP-O-alkyl methylphosphonyl-CHMC esters .
Application 3: Synthesis of Coumarins
- Scientific Field : Organic Chemistry
- Summary of the Application : CHMC is used in the synthesis of coumarins, which are versatile natural derivatives in medicinal chemistry .
- Methods of Application : The synthesis and functionalization of coumarins have advanced with innovative strategies. This enabled the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures .
- Results or Outcomes : The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. Therefore, this important scaffold exhibits promising applications in uncountable fields of medicinal chemistry (e.g., neurodegenerative diseases, cancer, inflammation) .
Application 4: Enantioselective Vinylogous Michael-type Addition
- Scientific Field : Organic Chemistry
- Summary of the Application : CHMC is used in the first non-covalent organocatalytic enantioselective vinylogous Michael-type addition with maleimides .
- Results or Outcomes : The process demonstrated to be versatile, affording a panel of final products with yields up to 95% .
Application 5: Isolation from Curcuma Longa
- Scientific Field : Natural Product Chemistry
- Summary of the Application : CHMC has been isolated from the isopropanol extract of Curcuma longa .
Application 6: Preparation of RP and SP-O-Alkyl Methylphosphonyl-CHMC Esters
安全和危害
未来方向
Given the biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . Therefore, future research may focus on developing new methods and techniques for synthesizing coumarin derivatives, including 3-Cyano-7-hydroxy-4-methylcoumarin, and investigating their potential applications in medicine and pharmacy .
属性
IUPAC Name |
7-hydroxy-4-methyl-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGBPOSQDAZSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419830 | |
| Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-7-hydroxy-4-methylcoumarin | |
CAS RN |
2829-46-1 | |
| Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



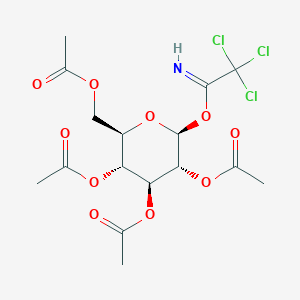

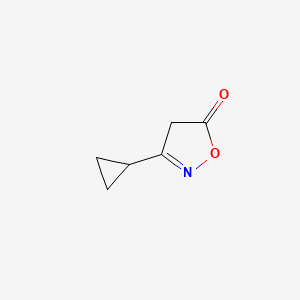
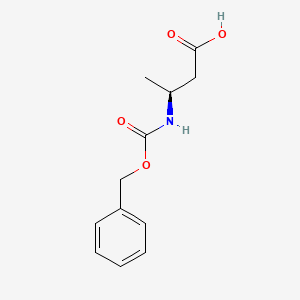
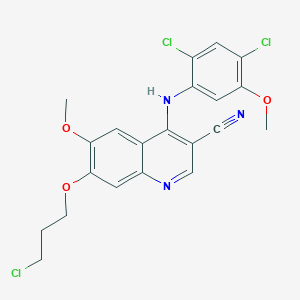
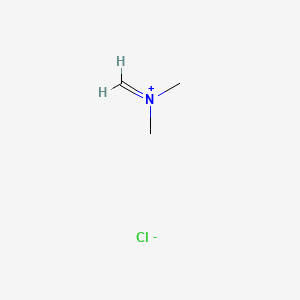

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)
![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)
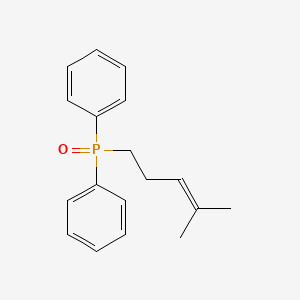
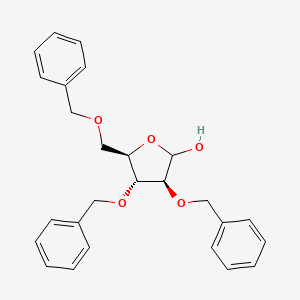
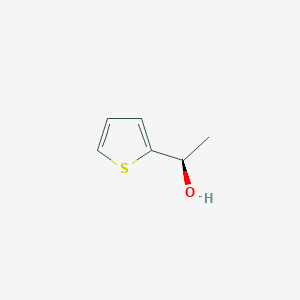
![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)
